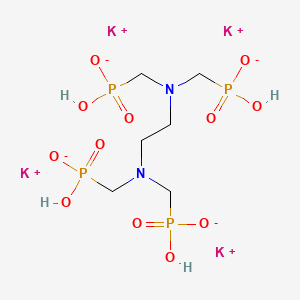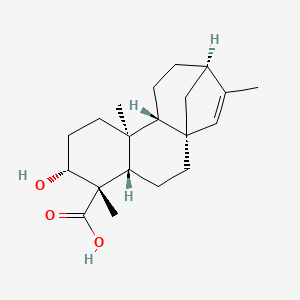
Verbenacine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Verbenacine is a diterpene compound isolated from the aerial parts of the plant Salvia verbenaca. It is chemically characterized as 3α-hydroxy-19-carboxykaur-15-ene
准备方法
Synthetic Routes and Reaction Conditions: Verbenacine can be extracted from the roots of Salvia verbenaca subsp. clandestina using a Soxhlet apparatus with acetone as the solvent . The extraction process involves air-drying and powdering the roots, followed by extraction to yield a dry extract. This extract is then subjected to column chromatography on silica gel with a gradient of cyclohexane and ethyl acetate of increasing polarity .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the extraction and purification process described above can be scaled up for industrial purposes. The use of large-scale Soxhlet extraction and column chromatography would be essential for producing this compound in significant quantities.
化学反应分析
Types of Reactions: Verbenacine undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of functional groups such as hydroxyl and carboxyl groups makes it reactive under different conditions .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学研究应用
Verbenacine has several applications in scientific research, including:
Chemistry: Used as a model compound for studying diterpene synthesis and reactivity.
作用机制
The mechanism of action of verbenacine involves its interaction with molecular targets and pathways in biological systems. It has been reported to potentiate smooth muscle contractions induced by acetylcholine, histamine, barium chloride, and serotonin . The exact molecular targets and pathways involved in these effects are still under investigation.
相似化合物的比较
Salvinine: Another diterpene isolated from Salvia verbenaca, characterized as 19-hydroxy-12,14-dioxo labda-15,17-diene.
Taxodione: An abietane-type diterpenoid found in Salvia verbenaca.
Horminone: Another diterpenoid from the same plant.
Comparison: Verbenacine is unique due to its specific structure and functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds like salvinine, taxodione, and horminone, this compound’s hydroxyl and carboxyl groups make it particularly interesting for synthetic and biological studies.
属性
分子式 |
C20H30O3 |
|---|---|
分子量 |
318.4 g/mol |
IUPAC 名称 |
(1S,4S,5S,6R,9S,10S,13R)-6-hydroxy-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid |
InChI |
InChI=1S/C20H30O3/c1-12-10-20-9-6-14-18(2,15(20)5-4-13(12)11-20)8-7-16(21)19(14,3)17(22)23/h10,13-16,21H,4-9,11H2,1-3H3,(H,22,23)/t13-,14+,15+,16-,18-,19+,20-/m1/s1 |
InChI 键 |
FOGNCTDMGISOGO-AZFOIECZSA-N |
手性 SMILES |
CC1=C[C@@]23CC[C@H]4[C@]([C@@H]2CC[C@@H]1C3)(CC[C@H]([C@@]4(C)C(=O)O)O)C |
规范 SMILES |
CC1=CC23CCC4C(C2CCC1C3)(CCC(C4(C)C(=O)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


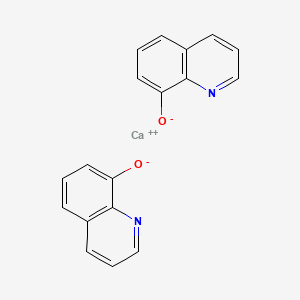
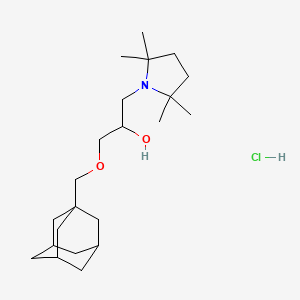
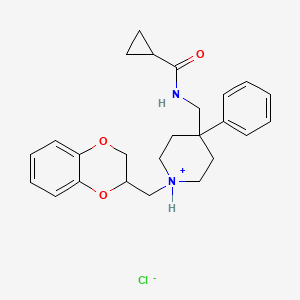
![Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]-](/img/structure/B13742538.png)
![5-Bromo-[1,3]thiazolo[4,5-b]pyrazin-2-amine](/img/structure/B13742539.png)
![3-(2,6-Dimethyl-1H-benzo[d]imidazol-1-yl)propanenitrile](/img/structure/B13742546.png)
![hydrogen [29H,31H-phthalocyaninesulphonato(3-)-N29,N30,N31,N32]cuprate(1-)](/img/structure/B13742552.png)
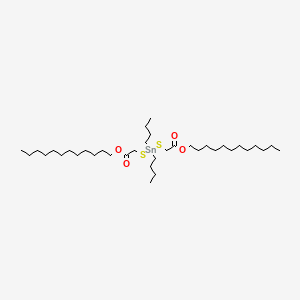
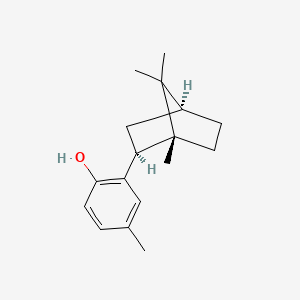


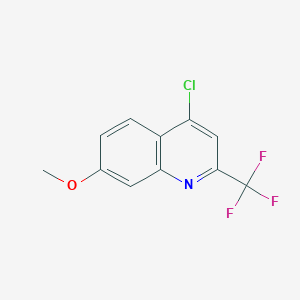
![[3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13742604.png)
